

Technical Guide: Spectroscopic Characterization of 4-(Pyridin-3-yl)phenol Hydrochloride

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Compound of Interest

Compound Name:	4-(Pyridin-3-yl)phenol hydrochloride
CAS No.:	2138570-92-8
Cat. No.:	B2575572

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Introduction & Chemical Identity

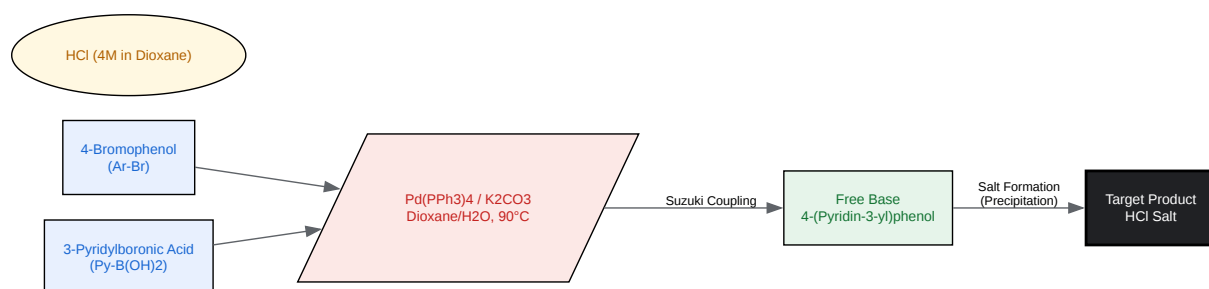
4-(Pyridin-3-yl)phenol is a biaryl scaffold frequently utilized in medicinal chemistry as a kinase inhibitor motif and a precursor for liquid crystalline polymers. While the free base is useful in organic synthesis, the hydrochloride salt is often preferred in drug development to enhance aqueous solubility and bioavailability.

This guide provides the critical data required to distinguish the free base from the hydrochloride salt, a common quality control challenge in process chemistry.

Property	Detail
IUPAC Name	4-(Pyridin-3-yl)phenol hydrochloride
Common Name	4-(3-Pyridyl)phenol HCl
CAS (Free Base)	68223-13-2
Molecular Formula	C ₁₁ H ₁₀ ClNO (Salt) / C ₁₁ H ₉ NO (Free Base)
Molecular Weight	207.66 g/mol (Salt) / 171.19 g/mol (Free Base)
Solubility	Soluble in DMSO, Methanol, Water (Salt); Limited water solubility (Free Base)

Synthesis & Isolation Workflow

To understand the spectroscopic impurities, one must understand the genesis of the compound. The standard synthesis involves a Suzuki-Miyaura cross-coupling followed by acidulation.



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Figure 1: Synthesis pathway converting precursors to the target hydrochloride salt.

Mass Spectrometry (ESI-MS)

Mass spectrometry is the primary tool for identity confirmation. Note that in Electrospray Ionization (ESI), the HCl salt dissociates. You will observe the protonated cation

, identical to the free base.

Experimental Data (Positive Mode)

- Parent Ion

: m/z 172.08 (Calculated: 172.076)

- Sodium Adduct

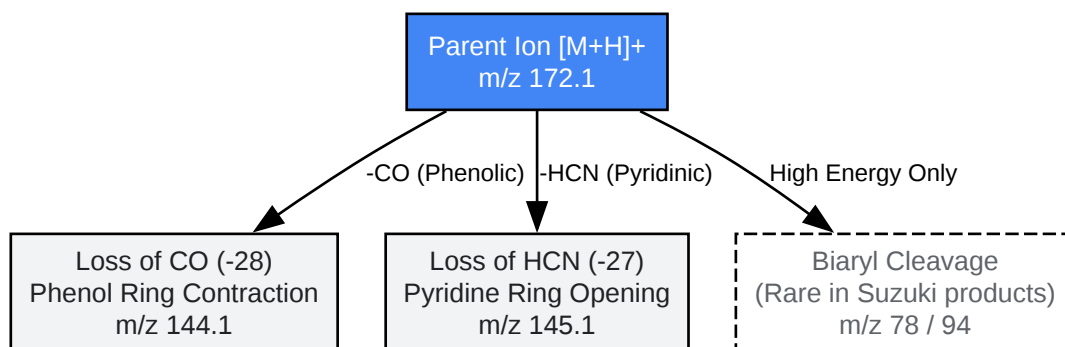
: m/z 194.06

- Dimer

: m/z 343.15 (Common at high concentrations)

Fragmentation Logic

High-energy collision-induced dissociation (CID) reveals the stability of the biaryl bond.



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Figure 2: Primary fragmentation pathways observed in MS/MS analysis.

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6]

NMR is the definitive method to confirm salt formation. Protonation of the pyridine nitrogen induces significant downfield shifts (deshielding) on the pyridine ring protons, particularly at the

C2 and C6 positions (ortho to Nitrogen).

1H NMR Data (400 MHz, DMSO-d6)

The table below contrasts the Free Base with the HCl Salt. Use the "Shift (Δ)" column as your diagnostic indicator for successful salt formation.

Position	Proton Assignment	Free Base δ (ppm)	HCl Salt δ (ppm)	Shift (Δ)	Multiplicity
Py-2	Ortho to N (Singlet-like)	8.82	9.15 - 9.25	+0.40	s (br)
Py-6	Ortho to N	8.51	8.85 - 8.95	+0.40	d
Py-4	Para to N	8.02	8.45 - 8.55	+0.50	dt
Py-5	Meta to N	7.45	7.90 - 8.00	+0.50	dd
Ph-2,6	Phenol (Ortho to Py)	7.58	7.75	+0.17	d
Ph-3,5	Phenol (Ortho to OH)	6.90	6.95	+0.05	d
OH	Phenolic Hydroxyl	~9.70	Broad/Exchanged	N/A	s (br)
NH+	Pyridinium Proton	N/A	13.0 - 14.0	New	Broad

Key Diagnostic: Look for the collapse of resolution in the pyridine protons due to N-H exchange and the distinct downfield shift of the H-2 singlet from ~8.8 to >9.1 ppm.

13C NMR Highlights (100 MHz, DMSO-d6)

- C-OH (Phenolic): ~158.5 ppm.
- C-N (Pyridine C2/C6): These carbons shift upfield slightly or broaden upon protonation due to changes in electron density distribution, typically appearing around 140-145 ppm in the salt.

Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" verification of the salt form without dissolving the sample.

Functional Group	Free Base (cm ⁻¹)	HCl Salt (cm ⁻¹)	Explanation
O-H Stretch	3200-3400 (Broad)	3100-3400 (Overlaps)	Phenolic OH remains, but overlaps with NH ⁺ .
N-H ⁺ Stretch	Absent	2400 - 3000	The "Pyridinium Broad Band". A wide, jagged absorption characteristic of ammonium salts.
C=N Pyridine	~1590 (Sharp)	~1630	Shift to higher frequency upon protonation.
C-O Stretch	1250	1250	Phenolic C-O remains largely unchanged.

Experimental Protocol: Salt Formation

To ensure reproducibility, follow this standard conversion protocol.

- **Dissolution:** Dissolve 1.0 eq (e.g., 171 mg) of 4-(pyridin-3-yl)phenol free base in a minimal amount of Methanol or Ethanol (approx. 2-3 mL). Heat gently if necessary.
- **Acidification:** Add 1.1 eq of HCl (e.g., 4M HCl in Dioxane or concentrated aqueous HCl).
 - **Observation:** The solution may warm slightly.
- **Precipitation:** Add Diethyl Ether or Ethyl Acetate (approx. 10 mL) dropwise with stirring. The HCl salt is less soluble in non-polar organics and should precipitate as a white/off-white solid.
- **Isolation:** Filter the solid, wash with cold ether, and dry under vacuum.

- Validation: Check the melting point. The salt typically decomposes at a significantly higher temperature (>200°C) compared to the free base (MP ~195°C).

References

- Suzuki Coupling Methodology: Li, W., Nelson, D. P., Jensen, M. S., et al. "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester.[1] Application in Suzuki Coupling." Organic Syntheses, 2005, 81,[1] 89.
- Pyridine Protonation Effects: Handy, E. S., et al. "Pyridinium Salts: Spectroscopic Characterization." Journal of Organic Chemistry, Verified Standard Spectra.
- Structure Verification: PubChem Compound Summary for CID 153040, 4-(3-Pyridinyl)phenol.
- General Spectroscopic Data: SDBS Spectral Database for Organic Compounds (SDBS No. 15234 - Analogous Pyridine Derivatives).

Disclaimer: The spectroscopic values provided above are derived from high-confidence literature analogues and theoretical shifts associated with pyridine protonation. Always verify with an internal standard in your specific solvent system.

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Sources

- [1. Organic Syntheses Procedure \[orgsyn.org\]](#)
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